4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
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Overview
Description
4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. Common synthetic methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.
Wallach synthesis: This method involves the cyclization of α-halo ketones with ammonia or primary amines.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide are frequently used.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and as a ligand in coordination chemistry . The pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Pyridine-2-carboxylic acid: A compound with a similar pyridine ring structure.
Imidazo[1,2-a]pyridine: A compound with fused imidazole and pyridine rings.
Uniqueness: Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
4-imidazol-1-ylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUFIDWOYDZIGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N2C=CN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650356 |
Source
|
Record name | 4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-20-0 |
Source
|
Record name | 4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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